molecular formula C14H14O3 B13768047 Ethyl 4-methoxy-1-naphthalenecarboxylate CAS No. 51934-42-0

Ethyl 4-methoxy-1-naphthalenecarboxylate

Cat. No.: B13768047
CAS No.: 51934-42-0
M. Wt: 230.26 g/mol
InChI Key: SPWUICZIBGBZPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methoxy-1-naphthalenecarboxylate is a naphthalene-derived ester featuring a methoxy group at the 4-position and an ethyl carboxylate moiety at the 1-position. For instance, ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates are prepared using sodium ethoxide in ethanol under reflux conditions, followed by recrystallization .

Properties

CAS No.

51934-42-0

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 4-methoxynaphthalene-1-carboxylate

InChI

InChI=1S/C14H14O3/c1-3-17-14(15)12-8-9-13(16-2)11-7-5-4-6-10(11)12/h4-9H,3H2,1-2H3

InChI Key

SPWUICZIBGBZPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C2=CC=CC=C21)OC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Methoxy-Naphthalene Derivatives

A more modern and versatile approach involves palladium-catalyzed coupling reactions to introduce methoxy groups on the naphthalene ring or to form substituted derivatives that can be further transformed into ethyl esters.

  • Typical procedure:

    • Starting material: 1-Bromo-4-methoxynaphthalene or related halogenated methoxy-naphthalenes
    • Catalyst: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) or bis(tri-tert-butylphosphine)palladium(0)
    • Base: Potassium carbonate or sodium tert-butoxide
    • Solvents: Mixtures including tetrahydrofuran, toluene, water, or 1,4-dioxane
    • Temperature: Reflux conditions (100-110°C)
    • Atmosphere: Inert (nitrogen or argon)
  • Example yields:

    • 52.6% yield for synthesis of 1-methoxy-4-(4-(naphthalen-1-yl)phenyl)naphthalene from 1-bromo-4-methoxynaphthalene
    • Up to 93% yield in palladium-catalyzed coupling reactions involving ethyl acrylate derivatives
  • Purification:

    • Extraction with ethyl acetate and water
    • Drying over magnesium sulfate or sodium sulfate
    • Recrystallization from solvents such as methanol or hexane

This method allows for the construction of complex methoxy-substituted naphthalene frameworks, which can be subsequently esterified to yield ethyl esters like Ethyl 4-methoxy-1-naphthalenecarboxylate.

Friedel-Crafts Acylation and Subsequent Esterification

Another approach involves Friedel-Crafts acylation of methoxy-substituted naphthalene derivatives followed by esterification to introduce the carboxylate ester function.

  • Procedure highlights:

    • Reactants: Methoxy-substituted naphthalene carboxylic acid chlorides and aromatic or aliphatic hydrocarbons
    • Catalyst: Anhydrous aluminum chloride
    • Solvent: Anhydrous 1,2-dichloroethane
    • Temperature: Ambient to mild heating
    • Work-up: Quenching in acidulated ice water, extraction, washing, drying
  • Example:

    • Preparation of 6-(4-tert-butyl benzoyl)-2-methyl naphthalene carboxylate with methoxy substituent by reaction of acid chloride with tert-butyl benzene in presence of aluminum chloride
  • Purification:

    • Recrystallization from methanol and isopropanol
    • Yield: Moderate to good (e.g., 1.62 g from 3 g starting acid chloride)

This method can be adapted for ethyl esters by starting from the corresponding acid chloride of this compound or by esterifying the acid after acylation.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield Range (%) Notes
Methylation of Hydroxy Acid 6-Hydroxy-1-naphthoic acid, dimethyl sulfate, K2CO3, butyl acetate, 85-90°C Up to 90% Adaptable to ethyl esters via esterification steps
Pd-Catalyzed Cross-Coupling 1-Bromo-4-methoxynaphthalene, Pd(0) catalyst, K2CO3, toluene/THF, reflux 50-93% Versatile for complex derivatives; inert atmosphere needed
Friedel-Crafts Acylation Acid chloride, AlCl3, 1,2-dichloroethane, ambient temperature Moderate (50-70%) Requires careful handling of AlCl3; suitable for aromatic acylation

Analytical and Purification Considerations

  • TLC Monitoring: Essential for tracking reaction progress, especially for methylation and palladium-catalyzed reactions.
  • Purification Techniques: Extraction, drying over anhydrous salts, and recrystallization from appropriate solvents (methanol, hexane, toluene) are standard.
  • Spectroscopic Characterization: Proton NMR, elemental analysis, and melting point determination confirm structure and purity.

Research Insights and Optimization Notes

  • Use of water-insoluble organic solvents with higher flash points improves safety and facilitates product isolation in methylation reactions.
  • Palladium-catalyzed methods benefit from inert atmospheres and carefully selected ligands to improve yields and selectivity.
  • Friedel-Crafts acylation requires anhydrous conditions and careful quenching to avoid hydrolysis and side reactions.
  • Adaptation of methylation protocols to ethyl esters may involve transesterification or use of ethylating agents under similar base and solvent conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-1-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-methoxy-1-naphthoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-1-naphthoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

a) Ethyl 8-Methoxy-1-Methyl-4-Oxo-1,2,3,4-Tetrahydronaphthalene-1-Carboxylate
  • Substituents : 8-methoxy, 1-methyl, 4-oxo groups.
  • Key Differences : The 8-methoxy group (vs. 4-methoxy in the target compound) alters electronic distribution, while the tetrahydronaphthalene ring and ketone (4-oxo) introduce steric and electronic effects distinct from the fully aromatic naphthalene system.
  • Synthesis/Stability : This compound is listed as discontinued, suggesting challenges in synthesis or stability under standard conditions .
b) 5-(4-Methoxybenzyl)-1,3,4-Oxadiazole-2-ylnaphthalene-1-Carbothioate
  • Substituents : 4-methoxybenzyl, oxadiazole, and thioester groups.
  • Key Differences : The thioester (-SCOR) and oxadiazole ring introduce distinct reactivity (e.g., nucleophilic susceptibility) compared to the ester group in the target compound. Synthesis involves 1-naphthoyl chloride and potassium hydroxide under reflux .
c) Ethyl 4-(Naphthalen-2-yl)-2-Oxo-6-Arylcyclohex-3-enecarboxylates
  • Substituents : Naphthalen-2-yl, cyclohexene ring, and ketone.
  • Synthesis employs sodium ethoxide and ethanol reflux .

Physicochemical and Functional Properties

Property Ethyl 4-Methoxy-1-Naphthalenecarboxylate Ethyl 8-Methoxy-1-Methyl-4-Oxo Derivative 5-(4-Methoxybenzyl) Oxadiazole-Thioester
Aromaticity Fully aromatic naphthalene Partially saturated tetrahydronaphthalene Aromatic naphthalene + oxadiazole
Functional Groups Ester Ester, ketone Thioester, oxadiazole
Electron Effects 4-methoxy (electron-donating) 8-methoxy (position-dependent effects) 4-methoxybenzyl (electron-donating)
Stability Likely stable under standard conditions Discontinued (potential stability issues) Thioester prone to hydrolysis

Q & A

Q. What are the standard synthetic routes for Ethyl 4-methoxy-1-naphthalenecarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer: this compound is typically synthesized via esterification of 4-methoxy-1-naphthoic acid using ethanol under acid catalysis (e.g., sulfuric acid or HCl). Alternative routes include alkylation of sodium 4-methoxy-1-naphthoate with ethyl halides. Reaction conditions such as temperature (60–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice significantly impact yield. For example, using anhydrous ethanol and molecular sieves can minimize hydrolysis side reactions .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer:
  • 1H/13C NMR : Key for confirming substituent positions on the naphthalene ring. The methoxy group (~δ 3.9 ppm in 1H NMR) and ester carbonyl (~δ 165–170 ppm in 13C NMR) are diagnostic.
  • GC-MS : Validates purity and molecular ion ([M]+ at m/z 230).
  • FT-IR : Confirms ester C=O stretch (~1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
  • HPLC : Monitors degradation products during stability studies. Cross-reference with PubChem data for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across different studies on naphthalene derivatives?

  • Methodological Answer: Contradictions often arise from variability in study design (e.g., dose ranges, exposure duration) or species-specific metabolism. To reconcile discrepancies:
  • Systematic Review : Apply inclusion criteria (Table B-1, ) to filter studies by route (oral/inhalation), dose relevance, and endpoint alignment.
  • Risk of Bias Assessment : Use tools like Table C-6/C-7 to evaluate randomization, blinding, and outcome reporting. Prioritize studies with "High Initial Confidence" (≥3/4 criteria met) .
  • Meta-Analysis : Pool data using standardized effect sizes (e.g., hepatic enzyme induction) while adjusting for confounders like solvent carriers .

Q. What strategies mitigate compound degradation during long-term storage of this compound?

  • Methodological Answer: Degradation pathways include hydrolysis (ester cleavage) and photooxidation. Mitigation strategies:
  • Storage Conditions : Use amber vials under inert gas (N2/Ar) at –20°C to slow hydrolysis.
  • Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w to prevent autoxidation.
  • Monitoring : Conduct periodic HPLC-UV analysis (λ = 254 nm) to track purity. Avoid plastic containers; leached phthalates may catalyze ester breakdown .

Q. How does the methoxy group’s position (C4 vs. C2) affect the compound’s reactivity compared to analogs?

  • Methodological Answer:
  • Electronic Effects : The C4-methoxy group donates electron density via resonance, activating the naphthalene ring for electrophilic substitution at C2/C6. In contrast, C2-methoxy derivatives (e.g., Ethyl 2-methoxynaphthalene-1-carboxylate) exhibit steric hindrance, reducing reactivity at adjacent positions .
  • Redox Behavior : C4-methoxy enhances stability toward oxidation compared to hydroxylated analogs (e.g., 4-hydroxy derivatives), as shown in studies using KMnO4 .

Q. What enzymatic interactions are observed with this compound, and how can they be studied?

  • Methodological Answer:
  • Enzyme Kinetics : The compound acts as a substrate for hepatic carboxylesterases, producing 4-methoxy-1-naphthoic acid. Use fluorometric assays (λex/λem = 320/400 nm) to monitor hydrolysis rates.
  • Fluorogenic Probes : Modify the ester group to create turn-on probes for alcohol dehydrogenase (ADH) activity. Compare kinetic parameters (Km, Vmax) with 4-Methoxy-1-naphthaldehyde-based assays .
  • Inhibition Studies : Test interactions with cytochrome P450 isoforms (CYP1A2, CYP2E1) using human liver microsomes and LC-MS/MS metabolite profiling .

Data Contradiction Analysis

Example Scenario : Conflicting reports on hepatotoxicity in rodent models.

  • Resolution Workflow :
    • Dose-Response Reassessment : Check if studies used supra-physiological doses (>500 mg/kg) vs. environmentally relevant levels.
    • Metabolite Identification : Compare urinary metabolites (e.g., glutathione conjugates) across species using HRMS.
    • Pathway Analysis : Apply transcriptomics (RNA-seq) to identify species-specific oxidative stress pathways .

Tables for Critical Comparisons

Property This compound Ethyl 2-Methoxynaphthalene-1-Carboxylate 4-Hydroxy-1-Naphthaldehyde
Reactivity (Electrophilic Substitution) High at C2/C6Low due to steric hindranceModerate, with para-directing hydroxyl
Enzymatic Hydrolysis Rate t1/2 = 45 min (rat liver esterase)t1/2 = 120 minN/A
Fluorescence Quantum Yield 0.12 (in ethanol)0.080.25
Data compiled from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.